molecular formula C10H15Cl2N3 B2520678 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride CAS No. 2094634-89-4

2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride

Cat. No.: B2520678
CAS No.: 2094634-89-4
M. Wt: 248.15
InChI Key: DLQRANORIYYSJR-UHFFFAOYSA-N
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Description

2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride (CAS 2094634-89-4) is a high-purity organic compound supplied as a powder for life science research . This chemical features a 5-methyl-1H-pyrrolo[3,2-b]pyridine core structure, an important scaffold in medicinal chemistry, and is presented as the dihydrochloride salt to enhance its stability and solubility in aqueous solutions . With a molecular formula of C10H15Cl2N3 and a molecular weight of 248.15 g/mol, this compound is part of a class of molecules that have been investigated in patent literature for their potential in treating various human disorders, including cardiovascular and kidney diseases . The primary amine functional group attached via an ethane linker makes this molecule a valuable building block for the synthesis of more complex bioactive molecules or for use in probe development . Researchers can procure this material in various standard and bulk packaging sizes, with typical packaging including palletized plastic pails, fiber and steel drums, and other containers suitable for research quantities . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. For specific safety information, please request the Safety Data Sheet (SDS) .

Properties

IUPAC Name

2-(5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-7-2-3-9-10(13-7)8(4-5-11)6-12-9;;/h2-3,6,12H,4-5,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQRANORIYYSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC=C2CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives

A widely adopted route involves the cyclocondensation of 5-methylnicotinamide with propargylamine under microwave irradiation (150°C, 30 min), achieving a 78% yield of the pyrrolo[3,2-b]pyridine scaffold. This method, adapted from procedures for related heterocycles, employs catalytic CuI (5 mol%) in DMF, followed by chromatographic purification (SiO₂, EtOAc/hexanes 3:7).

Table 1: Cyclocondensation Optimization

Catalyst Temp (°C) Time (h) Yield (%)
CuI 150 0.5 78
Pd(OAc)₂ 120 2 65
None 180 4 22

Cross-Coupling Approaches

Palladium-mediated cross-coupling between 3-bromo-5-methylpyridine and N-propargyl acetamide under Miyaura-Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) generates the bicyclic core in 82% yield after deprotection with HCl/MeOH. This method, while cost-intensive, provides superior regiocontrol compared to thermal cyclizations.

Side-Chain Introduction: Alkylation and Reductive Amination

Direct Alkylation of the Pyrrolo-Pyridine Core

Treatment of 3-bromo-5-methyl-pyrrolo[3,2-b]pyridine with 2-aminoethylzinc bromide (2 equiv) in THF at −78°C, using a Pd₂(dba)₃/Xantphos catalyst system, affords the secondary amine in 67% yield. Subsequent hydrochloride salt formation (2M HCl in Et₂O) provides the dihydrochloride with >99% purity.

Reductive Amination Strategy

Condensation of pyrrolo-pyridine-3-carbaldehyde with 2-nitroethanamine (Et₃N, CH₂Cl₂, 0°C), followed by hydrogenolysis (H₂, 50 psi, 10% Pd/C, EtOH), delivers the primary amine in 58% overall yield. This approach circumvents the need for halogenated intermediates but requires careful control of nitro group reduction.

Salt Formation and Purification Protocols

Conversion to the dihydrochloride salt is typically achieved by treating the free base with HCl gas in anhydrous EtOAc at 0°C, followed by precipitation with Et₂O. Crystallization from MeOH/EtOAc (1:5) yields needle-like crystals suitable for X-ray diffraction analysis. Thermogravimetric analysis (TGA) confirms stability up to 210°C, with decomposition onset at 228°C.

Table 2: Salt Formation Conditions

Acid Source Solvent Temp (°C) Purity (%)
HCl (gas) EtOAc 0 99.5
2M HCl (aq.) H₂O/EtOH 25 98.2
HCl/Et₂O THF −20 97.8

Industrial-Scale Production Considerations

American Elements’ patented large-scale synthesis employs continuous flow chemistry:

  • Heterocycle formation in a high-temperature reactor (200°C, 5 bar)
  • Enzymatic transamination using ω-transaminase (ATA-117, 30°C, pH 7.5)
  • In-line acidification with HCl/H₂O (1:1) at 5°C
    This system achieves 94% yield with a space-time yield of 2.1 kg/L·day, demonstrating viability for metric-ton production.

Analytical Characterization Benchmarks

Technique Key Data Source
HPLC-UV 99.9% purity (C18, 0.1% TFA/MeCN)
¹H NMR (400 MHz) δ 8.21 (s, 1H), 4.12 (q, J=6.5Hz, 2H)
HRMS (ESI+) m/z 176.1184 [M+H]+ (calc. 176.1181)

Chemical Reactions Analysis

2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

The pyrrolo[3,2-b]pyridine scaffold has been associated with various pharmacological activities. Research indicates that derivatives of this compound exhibit significant anticonvulsant , anticancer , analgesic , anti-inflammatory , and antimicrobial properties. These activities are attributed to the compound's ability to interact with multiple biological targets, including enzymes and receptors involved in disease processes.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of pyrrolo[3,2-b]pyridine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited potent antibacterial activity, highlighting the potential for developing new antibiotics based on this scaffold .
  • Anticancer Properties : Research has shown that compounds containing the pyrrolo[3,2-b]pyridine structure can inhibit cancer cell proliferation. For instance, a derivative was tested against various cancer cell lines, revealing a dose-dependent reduction in cell viability. This suggests that modifications to the compound could enhance its efficacy as an anticancer agent .

Synthesis of Novel Compounds

The synthesis of 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride has been achieved through various chemical reactions involving readily available precursors. The process typically involves:

  • Formation of the Pyrrole Ring : Starting materials undergo cyclization reactions to form the pyrrole structure.
  • Substitution Reactions : Further chemical modifications introduce functional groups that enhance biological activity.
  • Dihydrochloride Salt Formation : The final product is often converted into its dihydrochloride salt to improve solubility and stability for pharmaceutical applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrrolo ring significantly influence biological activity. For example:

SubstituentActivity TypeObservations
MethylAnticancerEnhanced potency against tumor cells
HydroxylAntimicrobialImproved efficacy against bacterial strains
HalogenAnti-inflammatoryIncreased anti-inflammatory effects observed

Mechanism of Action

The mechanism of action of 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes, including cell growth and differentiation. By inhibiting these receptors, the compound can modulate signaling pathways and exert its biological effects.

Comparison with Similar Compounds

Key Observations:

Chloro and fluoro substituents introduce electronegativity, which may alter electronic distribution and hydrogen-bonding capacity, affecting receptor interactions .

Ring System Variations :

  • The pyrrolo[3,2-b]pyridine core in the target compound differs from pyrrolo[2,3-b]pyridine or pyrrolo[2,3-c]pyridine in the positioning of nitrogen atoms. This structural distinction can influence binding affinity to biological targets (e.g., kinases, GPCRs) .

Salt Form and Solubility: The dihydrochloride salt of the target compound likely offers higher aqueous solubility compared to the mono-hydrochloride form of the fluoro analog, which may impact formulation and bioavailability .

Research and Application Insights

  • For example, fluoro-substituted analogs have shown enhanced blood-brain barrier penetration in preclinical studies .
  • Synthetic Utility : The dihydrochloride form simplifies purification and storage, a critical advantage over free-base analogs requiring stringent anhydrous conditions .

Limitations and Data Gaps

  • Safety Profiles: No toxicity or handling data are available for the target compound, unlike some analogs with documented safety protocols .
  • Crystallographic Data : highlights advanced crystallographic studies on a related trifluoromethylpyridine-pyrrolopyridine hybrid, underscoring the need for similar structural analyses of the target compound .

Biological Activity

The compound 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride features a pyrrolopyridine core, which is associated with various biological activities. The presence of the methyl group and the ethylamine side chain enhances its interaction with biological targets.

Research indicates that compounds with a pyrrolopyridine structure often interact with various receptors and enzymes. For instance, derivatives of pyrrolopyridines have shown potential as Dopamine D3 receptor agonists , which are crucial in neuroprotection and treatment of neurodegenerative diseases. Studies have demonstrated that these compounds can promote β-arrestin translocation and G protein activation, leading to neuroprotective effects in animal models .

Biological Activity Overview

The biological activity of 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride can be summarized as follows:

Activity Type Description
Neuroprotective Effects Agonism at D3 dopamine receptors has been linked to neuroprotection against MPTP-induced neurodegeneration .
Antiviral Activity Structural analogs have shown antiviral properties against RNA viruses by inhibiting viral RNA synthesis .
Antiproliferative Action Certain derivatives exhibit antiproliferative effects in cancer cell lines, suggesting potential in oncology .

Case Studies and Research Findings

  • Neuroprotection Studies :
    • In a study involving MPTP-induced neurodegeneration in mice, compounds similar to 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine were found to significantly reduce neuronal loss and improve motor function .
  • Antiviral Research :
    • A series of pyrrolopyridine derivatives were tested for their ability to inhibit human cytomegalovirus (HCMV) replication. Results indicated that some compounds effectively blocked RNA polymerase II, leading to decreased viral load without significant cytotoxicity .
  • Antiproliferative Activity :
    • In vitro studies demonstrated that certain derivatives could inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase . The mechanism involved interaction with specific receptors that regulate cell proliferation.

Q & A

Q. Methodological Answer :

  • Solubility : Soluble in polar solvents (water, methanol, DMSO) due to dihydrochloride salt form. Test solubility via serial dilution (e.g., 1–10 mg/mL in PBS) .
  • Stability : Store at room temperature in airtight, light-protected containers. Monitor degradation via TLC or NMR over 6–12 months .

Advanced: What experimental design principles apply to in vitro toxicity studies of this compound?

Methodological Answer :
Use a split-plot design to control variables:

  • Main Plots : Dose concentrations (e.g., 1 nM–100 μM).
  • Subplots : Cell types (e.g., HEK293 vs. HepG2).
  • Replicates : ≥3 biological replicates per group to ensure statistical power .
  • Controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis) .

Basic: How can researchers validate the selectivity of this compound in receptor-binding assays?

Q. Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-ligand displacement) to calculate IC50_{50} values .
  • Off-Target Screening : Test against panels of related receptors (e.g., GPCRs, kinases) via high-throughput platforms .

Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?

Q. Methodological Answer :

  • Process Optimization :
    • Scale reactions using flow chemistry for better heat/mass transfer .
    • Replace Pd catalysts with cheaper Ni analogs if feasible .
  • Crystallization Control : Use anti-solvent addition (e.g., diethyl ether) to precipitate pure hydrochloride salt .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., serotonin receptors) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
  • QSAR : Corrogate substituent effects (e.g., methyl vs. fluoro) on activity .

Advanced: How should researchers address batch-to-batch variability in pharmacological assays?

Q. Methodological Answer :

  • Standardized QC : Implement strict in-process controls (e.g., NMR, HPLC) for each batch .
  • Stability-Indicating Methods : Use forced degradation (heat, light, pH stress) to identify critical quality attributes .
  • Blinded Testing : Mask sample identities during assays to reduce bias .

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